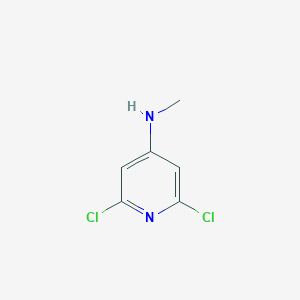

2,6-Dichloro-N-methylpyridin-4-amine

Übersicht

Beschreibung

2,6-Dichloro-N-methylpyridin-4-amine: is an organic compound with the molecular formula C6H6Cl2N2 and a molecular weight of 177.03 g/mol . It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2 and 6 positions and a methylamino group at the 4 position. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-N-methylpyridin-4-amine typically involves the chlorination of N-methylpyridin-4-amine. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 6 positions. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the use of automated systems to control temperature, pressure, and reagent addition, ensuring the efficient and safe production of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Dichloro-N-methylpyridin-4-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms at the 2 and 6 positions can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methylamino group can be oxidized to form corresponding N-oxide derivatives.

Reduction: The compound can be reduced to form 2,6-dichloropyridine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Nucleophilic Substitution: Formation of substituted pyridines.

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of 2,6-dichloropyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

a. Pharmaceutical Intermediates

2,6-Dichloro-N-methylpyridin-4-amine serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structural features allow it to interact with specific biological targets, making it valuable in drug development. For instance, it has been investigated for its potential as an enzyme inhibitor, influencing receptor binding and modulating enzyme functions .

b. Anticancer Research

Recent studies have highlighted the antiproliferative activity of derivatives of this compound against several cancer cell lines. For example, compounds derived from this base structure have shown IC50 values ranging from 1.45 to 4.25 µM against various cancer types, indicating strong potential as anticancer agents . The mechanism of action often involves cell cycle phase-specific effects, such as accumulation in the G2/M phase, suggesting a targeted therapeutic approach .

Agrochemical Applications

a. Herbicides and Insecticides

The compound is also being explored for its applications in agrochemicals, particularly as a component in herbicides and insecticides. Its ability to disrupt biological processes in pests makes it a candidate for developing more effective agricultural chemicals. The chlorinated pyridine structure is known for enhancing biological activity against specific pests.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps that can be optimized for yield and purity. The following table summarizes key synthetic routes and their outcomes:

Case Studies

a. Antiproliferative Activity Study

A study conducted on various derivatives of this compound assessed their antiproliferative effects on cancer cell lines such as Capan-1 and HL-60. The results indicated that certain derivatives exhibited comparable activity to established drugs like etoposide, suggesting their potential as lead compounds in cancer therapy .

b. Agrochemical Efficacy

Research has shown that formulations containing this compound demonstrated effective pest control in agricultural settings. Trials indicated a significant reduction in pest populations compared to untreated controls, supporting its viability as an agrochemical agent.

Wirkmechanismus

The mechanism of action of 2,6-Dichloro-N-methylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the methylamino group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity or modulate receptor function by forming stable complexes with the target molecules .

Vergleich Mit ähnlichen Verbindungen

2,6-Dichloro-4-methylpyridine: Similar structure but lacks the amino group.

2,6-Dichloro-N,N-dimethylpyridin-4-amine: Contains an additional methyl group on the nitrogen atom.

2,6-Dichloro-4-aminopyridine: Similar structure but lacks the methyl group on the nitrogen.

Uniqueness: 2,6-Dichloro-N-methylpyridin-4-amine is unique due to the presence of both chlorine atoms and the methylamino group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile intermediate in various chemical syntheses and a valuable tool in scientific research .

Biologische Aktivität

2,6-Dichloro-N-methylpyridin-4-amine is a chemical compound with significant biological activity, particularly in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with two chlorine atoms and a methylamino group. Its molecular formula is CHClN\ and it has a molecular weight of approximately 175.04 g/mol. The presence of chlorine atoms enhances its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . It selectively inhibits certain cytochrome P450 enzymes, particularly CYP1A2, while showing minimal inhibition on CYP2C19, CYP2C9, CYP2D6, or CYP3A4. This selectivity indicates potential for developing drugs that minimize adverse interactions with other metabolic pathways.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. For instance, it has shown efficacy in inhibiting bacterial growth and biofilm formation, making it a candidate for further exploration in treating infections .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes makes it valuable in pharmacological research. Its interaction with molecular targets can lead to significant modulation of enzyme functions, which is crucial for drug development aimed at diseases involving metabolic dysregulation.

Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of synthesized compounds including this compound, it was found to exhibit notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| This compound | 64 | Escherichia coli |

This study underscores the compound's potential as an antimicrobial agent .

Study 2: Enzyme Interaction

Another investigation focused on the interaction of this compound with cytochrome P450 enzymes. The results indicated that the compound effectively inhibits CYP1A2 with an IC50 value of approximately 45 µM. This selectivity suggests its utility in designing drugs that require modulation of this specific enzyme pathway without affecting others.

Applications in Medicinal Chemistry

Given its biological activities, this compound serves as an intermediate in the synthesis of pharmaceuticals targeting specific receptors or enzymes. Its structural attributes allow for modifications that can enhance its therapeutic efficacy while minimizing side effects.

Eigenschaften

IUPAC Name |

2,6-dichloro-N-methylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c1-9-4-2-5(7)10-6(8)3-4/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRDWZKFGCLLTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60601456 | |

| Record name | 2,6-Dichloro-N-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175461-33-3 | |

| Record name | 2,6-Dichloro-N-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.